Home > Products > Screening Compounds P115539 > 4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide
4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide - 956753-95-0

4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide

Catalog Number: EVT-2825474
CAS Number: 956753-95-0
Molecular Formula: C20H18F3N3O3
Molecular Weight: 405.377
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Acrizanib (LHA510)
    • Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) []. It was specifically designed for topical ocular delivery and has shown potency and efficacy in rodent models of choroidal neovascularization (CNV) []. Acrizanib has limited systemic exposure after topical ocular administration, multiple formulation options, and an acceptable rabbit ocular pharmacokinetic profile [].
  • (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide
    • Compound Description: This compound is a novel molecule that has been characterized for its crystal structure, which belongs to the monoclinic crystal system []. Density functional theory (DFT) studies have been employed to optimize its bond lengths and angles, showing good agreement with experimental data []. Hirshfeld surface analysis and energy framework calculations using Crystal Explorer 17.5 software have revealed the predominance of dispersion energy components within the molecule []. The compound's potential biological activity and interactions with target proteins have been investigated through molecular docking studies using AutoDock software [].
  • (2E)-2-[(3-Methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide
    • Compound Description: The title compound possesses a trans configuration with respect to the N=C bond of the hydrazinecarbothioamide moiety []. The molecular structure features an intramolecular C—H⋯O hydrogen bond, forming an S(6) ring []. In its crystal structure, N—H⋯N and N—H⋯S hydrogen bonds result in the formation of zigzag layers lying parallel to (10-1) [].
  • (E)-3-[1-n-butyl-5-[2-(2-carboxyphenyl)methoxy-4-chlorophenyl]-1H-pyrazol-4-yl]-2-[(5-methoxy-2,3-dihydrobenzofuran-6-yl)methyl]-2-en monocalcium arginyl salt
    • Compound Description: This compound is a novel endothelin receptor antagonist [].
  • 2-(4-(1-Phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide Hybrids
    • Compound Description: This series of compounds incorporates fused 1,4-dihydropyridines, such as acridines and tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines, into their structures [].
  • 8-(1-Benzyl-1H-pyrazol-4-yl)xanthines
    • Compound Description: This class of compounds exhibits high affinity and selectivity for the A2B adenosine receptor (AdoR) []. They act as antagonists of A2B AdoR, suggesting potential therapeutic benefits in the treatment of asthma []. Within this class, compound 22, 8-(1H-pyrazol-4-yl)-1,3-dipropyl xanthine, demonstrates favorable binding affinity for the A2B AdoR (Ki = 9 nM) but only 2-fold selectivity versus the A1 AdoR []. Introduction of a benzyl group at the N-1-pyrazole position of 22 resulted in a derivative with moderate selectivity [].
  • APD791 (3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide)
    • Compound Description: APD791 is a novel, highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist with potent antiplatelet and vascular smooth muscle activity [, ]. It inhibits 5-HT-mediated amplification of ADP-stimulated platelet aggregation and displays inverse agonism of inositol phosphate accumulation in cells expressing the human 5-HT2A receptor []. APD791 also demonstrates oral bioavailability, resulting in acute and subchronic inhibition of 5-HT-mediated platelet aggregation in dogs []. It is metabolized into two active metabolites, APD791-M1 and APD791-M2, which exhibit similar affinity and selectivity profiles to the parent compound [].
  • 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)
    • Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor []. It exhibits a favorable pharmacokinetics profile and increases cerebrospinal fluid (CSF) glycine concentrations in rats []. This compound was identified as a structurally diverse back-up for TP0439150, another potent GlyT1 inhibitor, using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline [].
  • N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide Metabolites
    • Compound Description: These metabolites are derived from N-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide, a compound of interest for the treatment of ophthalmic diseases [, ]. These metabolites are being investigated for their potential use in pharmaceutical compositions and may have applications in treating various diseases [, ].
  • 6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline
    • Compound Description: This compound incorporates two quinoline rings and a dihydropyrazole ring in its structure []. The dihydropyrazole ring adopts an envelope conformation, and the two quinoline ring systems exhibit a dihedral angle of 71.43(4)° []. In the crystal lattice, intermolecular C—H⋯N hydrogen bonds link the molecules into chains along the b axis. Additionally, C—H⋯π and π–π interactions are observed, with a centroid–centroid distance of 3.7325(8) Å [].
  • methanone
    • Compound Description: This 2-methoxy-substituted derivative displays distinct structural features compared to its 4-methyl- and 4-chloro-substituted counterparts []. The thiophene ring in this compound is disorder-free, whereas the –CF3 group shows disorder []. The torsion angle of the thiophene ring is −69.6(2)°, indicating a gauche conformation []. This conformation, unlike the anticlinal conformation observed in the 4-methyl- and 4-chloro-substituted derivatives, allows a ring C atom of the thiophene to participate in an intermolecular C—H⋯O hydrogen bond, resulting in a C(5) chain graph-set motif linking molecules along [] []. The crystal structure also reveals an intramolecular C—H⋯N hydrogen bond [].
  • 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)
    • Compound Description: BAY 59-3074 is a novel, selective cannabinoid CB1/CB2 receptor ligand that acts as a partial agonist []. This compound exhibits antihyperalgesic and antiallodynic effects in various rat models of chronic neuropathic and inflammatory pain []. These effects are mediated through its interaction with cannabinoid receptors, as demonstrated by the blockade of its analgesic effects by the CB1 receptor antagonist SR 141716A []. BAY 59-3074 also induces hypothermia in rats, an effect also blocked by SR 141716A []. While it displays promising therapeutic potential for chronic pain, BAY 59-3074’s cannabinoid-related side effects, such as hypothermia, show rapid tolerance development (within 5 days) at doses above 1 mg/kg [].
  • N-(2-Fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides
    • Compound Description: These compounds were synthesized from 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate []. Greenhouse evaluations revealed that most of these compounds displayed superior herbicidal activity against dicotyledonous weeds compared to monocotyledonous weeds [].
  • 1-Methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide (4)
    • Compound Description: This compound is synthesized through a multistep process starting from methyl 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate []. It serves as a key intermediate in the synthesis of various derivatives, including 4-[(2,4-dichlorophenyl)methoxy]-1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazine 2,2-dioxide (5), methyl 2-[[1-methyl-2,2-dioxido-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4-yl]oxy]propanoate (6), and others [].
  • 1-(5-((3,5-Dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (8(a-f))
    • Compound Description: This group of compounds was synthesized and characterized using techniques such as H NMR, C NMR, mass spectrometry, IR spectroscopy, and elemental analysis []. The antimicrobial activity of these compounds was assessed using the agar disc diffusion method [].
  • (4Z)-2-(4-((15Z)-4-(2-Substituted Aryl Hydrazono)-4,5-Dihydro-3-Methyl-5-Oxopyrazol-1-Yl)Phenylamino)-N’-(2-Oxo-1-((Piperidin-1-Yl)Methyl)Indolin-3-Ylidene)Acetohydrazides (VIII)
    • Compound Description: These compounds were characterized using various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry []. The synthesized compounds were evaluated for their antibacterial and antifungal activities using the disc diffusion method against a panel of pathogenic bacteria and fungi [].
  • Succinyl-Bis[5-Trifluoro(Chloro)Methyl-1H-Pyrazoles]
    • Compound Description: These compounds were synthesized using succinic acid dihydrazide as a key building block []. The synthetic strategy involved a regioselective approach to produce a series of novel succinyl spacer bis-(3,5-substituted 2-pyrazolines and 1H-pyrazoles) []. This method allowed for the creation of both symmetrical and non-symmetrical pyrazole derivatives with varying substituents at the 3 and 5 positions [].
  • 3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544) and 1H-Benzimidazole-4-carboxylic Acid, 2-Methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)
    • Compound Description: Initially identified as kinase inhibitors, LY2784544 and GSK2636771 were discovered as novel GPR39 agonists through unbiased small-molecule screening []. Interestingly, both compounds exhibited probe-dependent and pathway-dependent allosteric modulation by zinc at physiologically relevant concentrations [].
  • N-(2,4-Dichloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxypropanamides
    • Compound Description: This series of compounds was synthesized by combining uracil derivatives with phenoxy carboxylic acid moieties, aiming to achieve high herbicidal activity with low toxicity [].
  • N-((1H-Benzoimidazol-1-yl)Methyl)-4-(1-Phenyl-5-Substituted-4,5-Dihydro-1H-Pyrazol-3-yl)Benzenamines
    • Compound Description: This class of compounds was synthesized and characterized, revealing promising antimicrobial activity against a range of human pathogenic microorganisms []. The study highlighted the influence of electron-withdrawing groups on enhancing antimicrobial potency.
  • Ir(BTBP)2mepzpy and Ir(BTBP)2phpzpy
    • Compound Description: These two iridium(iii) complexes were designed with 2′,6′-bis(trifluoromethyl)-2,4′-bipyridine (BTBP) as the primary ligand and either 2-(3-methyl-1H-pyrazol-5-yl)pyridine (mepzpy) or 2-(3-phenyl-1H-pyrazol-5-yl)pyridine (phpzpy) as the ancillary ligands []. They exhibit high quantum efficiencies and were incorporated into organic light-emitting diodes (OLEDs), demonstrating high efficiency and low efficiency roll-off [].
  • 1-(5-(4-Alkoxy-3-(methylsulfonyl)phenyl)thiophen-2-yl)-5-substituted-3-(trifluoromethyl)-1H-pyrazoles
    • Compound Description: This group of compounds, containing a 3-(trifluoromethyl)-1H-pyrazole moiety, were synthesized and characterized using spectroscopic analysis []. These derivatives were evaluated for their in vitro antibacterial and antifungal activity against various bacterial and fungal strains [].
  • N-(1-(2-(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (43)
    • Compound Description: Compound 43 is a potent, brain-penetrant, and orally active selective orexin 2 receptor antagonist (2-SORA) []. It demonstrates efficacy in a sleep model in rats comparable to seltorexant (15), a 2-SORA in clinical development for insomnia [].
  • 3-Benzyloxy-5-isopropoxy-N-(1-pyridine-2-ylmethyl-1H-pyrazol-3-yl)-benzamide (A1), 3-Benzyloxy-5-isopropoxy-N-(5-methyl-1-pyridine-2-ylmethyl-1H-pyrazol-3-yl)-benzamide (A2), and other related analogs (A3-A10)
    • Compound Description: These compounds, along with their pharmaceutically acceptable salts and stereoisomers, are identified as potential glucokinase activators []. The specific structures and substituents of analogs A3-A10 are not explicitly described.

Properties

CAS Number

956753-95-0

Product Name

4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide

IUPAC Name

4-methoxy-N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]benzamide

Molecular Formula

C20H18F3N3O3

Molecular Weight

405.377

InChI

InChI=1S/C20H18F3N3O3/c1-26-19(29-15-6-4-3-5-7-15)16(17(25-26)20(21,22)23)12-24-18(27)13-8-10-14(28-2)11-9-13/h3-11H,12H2,1-2H3,(H,24,27)

InChI Key

MLXYDUWJEAAIDD-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=N1)C(F)(F)F)CNC(=O)C2=CC=C(C=C2)OC)OC3=CC=CC=C3

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.